methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-2-oxo-2H-chromen-3-yl acetate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
Methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorobenzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
Methyl {6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its structure features a chromen core with various substituents that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- A chloro group at the 6-position
- A chlorobenzyl ether at the 7-position
- A methyl group at the 4-position
- An acetate functional group
These structural features enhance its reactivity and biological potential, making it a candidate for various medicinal applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : It shows potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation.
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:
- Interaction with Biological Targets : The compound's binding affinity to specific receptors and enzymes may play a crucial role in mediating its effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Antioxidant | Reduces oxidative stress | |
Enzyme Inhibition | Inhibits specific enzymes |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound.
- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 100 μg/mL.
- Antioxidant Evaluation : Another study utilized DPPH radical scavenging assays to demonstrate that the compound exhibits potent antioxidant activity, comparable to established antioxidants.
- Enzyme Inhibition Research : Molecular docking studies indicated that methyl {6-chloro-7-[4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate binds effectively to acetylcholinesterase (AChE), suggesting potential use in neurodegenerative disease treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of methyl {6-chloro-7-[4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Structural Analogues
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Methyl-[7-(4-methylbenzyl)oxy]-4-phenylenedione | Similar chromen core but different substitution pattern | Distinct chemical reactivity |
6-Chloro-[7-(3-methylbenzyl)oxy]-4-phenylenedione | Variation in benzyl substitution | Different biological activity profile |
6-Chloro-[7-(4-bromobenzyl)oxy]-4-phenylenedione | Bromine instead of chlorine at benzyl position | Altered reactivity and potential applications |
Properties
Molecular Formula |
C20H16Cl2O5 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16Cl2O5/c1-11-14-7-16(22)18(26-10-12-3-5-13(21)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
PWEXSLIPPHEHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
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